2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone , identified by CAS number 899976-94-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N4O3S with a molecular weight of approximately 358.36 g/mol. The structure features a benzothiadiazine core and a benzooxazine moiety, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiadiazine Ring : This is achieved through cyclization reactions involving suitable precursors such as o-phenylenediamine and sulfur-containing reagents.
- Introduction of Functional Groups : The dioxido and oxazine groups are introduced through specific chemical reactions that ensure the stability and reactivity of the final compound.
- Acetamide Formation : The final step involves acylation to form the ethanone moiety.
Anticancer Properties
Research has indicated that compounds containing the benzothiadiazine scaffold exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of benzothiadiazine showed potent inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HEPG-2 (liver cancer) cells. The IC50 values for these compounds ranged from 10μg/mL to 64.5μg/mL, suggesting effective cytotoxicity against cancer cells while exhibiting selectivity over normal cells .
Antimicrobial Activity
Compounds similar to the one in focus have also been evaluated for antimicrobial properties:
- Several studies have shown that benzothiadiazine derivatives possess significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 32−64μg/mL .
The mechanisms by which these compounds exert their biological effects are varied:
- Apoptosis Induction : Some studies reported that these compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as P53 and Bax while downregulating anti-apoptotic markers like Bcl-2 .
- Enzyme Inhibition : The compounds have shown dual inhibition of enzymes like PARP-1 and EGFR, which are crucial in cancer proliferation pathways .
Study 1: Anticancer Efficacy
In a recent study focusing on various benzothiadiazine derivatives, compound 11i was found to significantly increase apoptosis in MDA-MB-231 cells by promoting caspase activation pathways. It demonstrated an IC50 of 0.88μg/mL against PARP-1 compared to standard treatments like Erlotinib .
Study 2: Antimicrobial Screening
Another research effort evaluated the antimicrobial efficacy of several derivatives against pathogenic bacteria. The compound demonstrated potent activity with MIC values lower than those of conventional antibiotics used in clinical settings .
Eigenschaften
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-6-7-16-15(10-13)21(8-9-25-16)18(22)11-20-12-19-26(23,24)17-5-3-2-4-14(17)20/h2-7,10,12H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENVERRNPHMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.